molecular formula C16H10ClN3O6 B11541707 5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B11541707
M. Wt: 375.72 g/mol
InChI Key: OQYMTBSRWWCGHC-UHFFFAOYSA-N
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Description

  • This compound features an intriguing combination of functional groups, including a furan ring, a chloro substituent, and a diazinane-2,4,6-trione core.
  • The furan ring contributes aromaticity and reactivity, while the chloro group introduces polarity and potential reactivity.
  • The diazinane-2,4,6-trione moiety is a cyclic urea derivative, which can participate in various chemical reactions.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore general strategies for constructing similar structures.
    • One potential approach could involve the condensation of a furan-2-carbaldehyde with a chloro-substituted diazinane-2,4,6-trione under appropriate conditions.
    • Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification steps.
  • Chemical Reactions Analysis

    • Given its diverse functional groups, this compound could undergo several reactions:

        Oxidation: The nitro group could be reduced to an amino group.

        Substitution: The chloro group may participate in nucleophilic substitution reactions.

        Cyclization: The diazinane-2,4,6-trione core could undergo intramolecular cyclization.

    • Common reagents might include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acid/base catalysts.
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.

      Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.

      Industry: Consider its use in materials science or as a starting material for drug synthesis.

  • Mechanism of Action

    • Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
    • Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
  • Comparison with Similar Compounds

    • While direct analogs of this compound are scarce, we can compare it to related structures:

        Furan derivatives: Explore other furan-containing compounds.

        Diazinane-2,4,6-triones: Investigate similar cyclic urea derivatives.

        Nitro-substituted aromatics: Consider compounds with similar nitrophenyl moieties.

    Properties

    Molecular Formula

    C16H10ClN3O6

    Molecular Weight

    375.72 g/mol

    IUPAC Name

    5-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

    InChI

    InChI=1S/C16H10ClN3O6/c1-7-4-12(20(24)25)9(6-11(7)17)13-3-2-8(26-13)5-10-14(21)18-16(23)19-15(10)22/h2-6H,1H3,(H2,18,19,21,22,23)

    InChI Key

    OQYMTBSRWWCGHC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]

    Origin of Product

    United States

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